These combined features make Amino-PEG5-t-butyl ester a versatile tool for various scientific research applications, particularly in the field of drug delivery and bioconjugation.
One prominent application of Amino-PEG5-t-butyl ester is in drug delivery systems. The PEG spacer enhances the solubility of drugs, potentially improving their bioavailability and reducing unwanted side effects []. Researchers can utilize the reactive amino group to conjugate the molecule with therapeutic drugs. The t-butyl ester group can then be strategically removed under controlled acidic conditions to release the active drug at the target site.
Here are some specific examples of how Amino-PEG5-t-butyl ester can be used in drug delivery:
Another application of Amino-PEG5-t-butyl ester lies in bioconjugation, which involves linking two or more biological molecules. The reactive amino group allows researchers to conjugate this molecule with various biomolecules like proteins, peptides, and antibodies []. The PEG spacer again plays a crucial role by enhancing the water solubility and stability of the bioconjugate [].
Here are some potential uses of Amino-PEG5-t-butyl ester in bioconjugation:
Amino-PEG5-t-butyl ester, scientifically known as tert-Butyl-1-amino-3,6,9,12,15-pentaoxaoctadecan-18-oate, is a heterobifunctional compound characterized by an amino group at one end and a tert-butyl-protected carboxyl group at the other. The presence of a polyethylene glycol (PEG) linker enhances its hydrophilicity, making it suitable for various biological applications. This compound serves as a versatile building block in chemical biology and medicinal chemistry, facilitating bioconjugation and the synthesis of small molecules and biomolecule conjugates .
The primary products from these reactions include deprotected carboxylic acids and various substituted derivatives depending on the specific reagents utilized .
While specific targets of Amino-PEG5-t-butyl ester are not extensively documented, its amino group allows it to participate in various biochemical pathways. It is particularly useful in the development of antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), which are designed for targeted protein degradation. This versatility highlights its potential in therapeutic applications .
The synthesis of Amino-PEG5-t-butyl ester typically involves:
Amino-PEG5-t-butyl ester finds extensive applications across various fields:
Interaction studies involving Amino-PEG5-t-butyl ester primarily focus on its reactivity with biomolecules through its amino group. It can form stable amide bonds with activated esters or carboxylic acids, facilitating the development of complex biomolecular architectures. This property is crucial for designing targeted therapies and drug delivery systems .
Amino-PEG5-t-butyl ester can be compared with several similar compounds:
Compound Name | Description | Unique Features |
---|---|---|
Amino-PEG4-t-butyl ester | Similar structure with a shorter PEG linker | Offers different solubility properties |
Amino-PEG6-t-butyl ester | Similar structure with a longer PEG linker | Provides enhanced water solubility |
Amino-PEG8-t-butyl ester | Contains an even longer PEG chain | May exhibit different biocompatibility |
Amino-PEG5-t-butyl ester stands out due to its specific PEG linker length, which strikes an optimal balance between solubility and reactivity in biological applications. This unique configuration allows it to be effectively utilized in diverse chemical biology contexts while maintaining favorable physical properties .
Amino-PEG5-t-butyl ester represents a specialized chemical compound with a well-defined molecular architecture characterized by its distinctive functional groups and spacer arrangement [1]. The molecular formula of this compound is C17H35NO7 with a molecular weight of 365.46 g/mol [2]. The compound features a primary amino group at one terminal end and a tert-butyl protected carboxyl group at the opposite terminal, connected by a polyethylene glycol (PEG) spacer consisting of five ethylene glycol units [3].
The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN, which illustrates the linear arrangement of the molecule [1]. The InChI representation (InChI=1S/C17H35NO7/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h4-15,18H2,1-3H3) provides further structural details about the atomic connectivity [2].
The PEG5 spacer forms the backbone of the molecule and consists of five repeating ethylene glycol units (-OCH2CH2-)5, creating a flexible chain with an approximate extended length of 2.0-2.5 nanometers [4]. This pentaethylene glycol chain provides an optimal balance between flexibility and rigidity, allowing the molecule to adopt various conformations in solution [5]. The PEG portion contributes approximately 220 g/mol to the overall molecular weight and significantly influences the compound's physicochemical properties [6].
PEG Parameter | Value | Impact on Properties |
---|---|---|
Number of ethylene glycol units | 5 | Optimal balance of flexibility and rigidity |
PEG chain length | Pentaethylene glycol | Sufficient for bioconjugation applications |
Molecular weight of PEG portion | ~220 g/mol | Contributes to overall hydrophilicity |
Approximate extended length | ~2.0-2.5 nm | Provides steric separation between functional groups |
Flexibility | High (random coil) | Allows conformational adaptation |
Hydration capacity | Multiple water molecules per unit | Enhances aqueous solubility |
The orientation of the functional groups in Amino-PEG5-t-butyl ester is particularly important for its applications [7]. The primary amino group (-NH2) at one end exhibits nucleophilic and basic properties, making it highly reactive toward carboxylic acids, activated NHS esters, and carbonyl compounds [8]. This reactivity is preserved due to the distance from other functional groups in the molecule, allowing it to participate in various chemical transformations without steric hindrance [9].
At the opposite end, the tert-butyl ester group (-COOC(CH3)3) serves as a protected carboxyl functionality [10]. The bulky tert-butyl group provides steric protection to the carbonyl carbon, reducing its susceptibility to nucleophilic attack under neutral conditions [4]. This protection is crucial for maintaining the integrity of the ester during various chemical reactions involving the amino terminus [2].
Amino-PEG5-t-butyl ester exhibits minimal tautomerism in its structure, with the standard ester form predominating in solution [11]. Unlike compounds with ketone or enol groups that readily undergo keto-enol tautomerism, the tert-butyl ester portion of this molecule maintains a stable configuration due to the absence of acidic α-hydrogens adjacent to the carbonyl group [12]. This structural stability contributes to the predictable chemical behavior of the compound in various reaction conditions [13].
The tert-butyl group exerts significant electronic effects on the ester functionality through inductive mechanisms [10]. As an alkyl substituent, the tert-butyl group acts as an electron-donating group through the positive inductive effect (+I), which increases electron density at the carbonyl carbon [14]. This electronic contribution stabilizes the carbocation intermediate formed during acid-catalyzed hydrolysis, influencing the deprotection kinetics of the ester group [4].
Property | Description | Significance |
---|---|---|
Tautomeric Forms | No significant tautomerism in the ester portion | Structural stability in solution |
Dominant Tautomer | Standard ester form predominates | Predictable chemical behavior |
Electronic Effect of tert-Butyl Group | Electron-donating through inductive effect (+I) | Stabilizes carbocation during acid hydrolysis |
Hyperconjugation | Present between C-H bonds and adjacent C-C bonds | Contributes to stability of tert-butyl group |
Steric Effects | Significant steric hindrance around ester group | Protects ester from nucleophilic attack |
Impact on Ester Carbonyl | Reduced electrophilicity compared to methyl/ethyl esters | Slower reaction rates with nucleophiles |
Impact on Amino Group | No direct electronic effect due to distance | Amino group reactivity preserved |
Overall Electronic Distribution | Electron density concentrated at ether oxygens and amino group | Directs reactivity pattern and solubility |
Hyperconjugation effects also contribute to the stability of the tert-butyl group [15]. The interaction between C-H σ-bonds and adjacent C-C bonds distributes electron density, further stabilizing the structure [10]. This electronic stabilization is particularly important during acid-catalyzed deprotection reactions, where the tert-butyl group must depart as a carbocation [16].
The electronic effects of the tert-butyl ester protection influence the reactivity of the carbonyl group, making it less electrophilic compared to methyl or ethyl esters [17]. This reduced electrophilicity translates to slower reaction rates with nucleophiles, providing selective protection against unwanted side reactions [4]. The bulky nature of the tert-butyl group also creates significant steric hindrance around the ester functionality, further shielding it from nucleophilic attack [18].
The electronic distribution across the molecule shows concentration of electron density at the ether oxygens of the PEG chain and at the amino group [19]. The ether oxygens serve as hydrogen bond acceptors, contributing to the hydrophilicity of the compound, while the amino group can act as both hydrogen bond donor and acceptor [5]. This electronic distribution pattern directs the reactivity and solubility characteristics of Amino-PEG5-t-butyl ester in various media [20].
The solubility profile of Amino-PEG5-t-butyl ester is significantly influenced by its unique molecular structure, particularly the presence of the hydrophilic PEG spacer and the hydrophobic tert-butyl group [21]. This amphiphilic character allows the compound to exhibit solubility in both aqueous and organic media, making it versatile for various applications [22].
In aqueous environments, the hydrophilic PEG chain plays a crucial role in enhancing solubility [23]. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, creating a hydration shell around the molecule [24]. Each ethylene glycol unit can coordinate with multiple water molecules, significantly increasing the compound's water solubility compared to similar structures without PEG spacers [11]. The terminal amino group also contributes to water solubility through hydrogen bonding and potential protonation at physiological pH [25].
Solvent Type | Solubility | Partition Coefficient | Notes |
---|---|---|---|
Water | Moderate to good | N/A | Enhanced by PEG chain |
Phosphate Buffer (pH 7.4) | Good | N/A | Physiological conditions |
Acidic Aqueous (pH 3) | Good (with gradual hydrolysis) | N/A | Gradual deprotection occurs |
Basic Aqueous (pH 9) | Good | N/A | Stable |
Methanol | High | > 1 (favors organic) | Excellent solvent |
Ethanol | High | > 1 (favors organic) | Good solvent |
Acetonitrile | High | > 1 (favors organic) | Good for chromatography |
Dimethyl Sulfoxide (DMSO) | Very high | > 1 (favors organic) | Excellent for reactions |
Dichloromethane (DCM) | High | > 1 (favors organic) | Good for extractions |
Chloroform | Moderate | > 1 (favors organic) | Moderate solubility |
Hexane | Poor | N/A (poor solubility) | Insoluble due to polarity |
Toluene | Poor | N/A (poor solubility) | Insoluble due to polarity |
In organic solvents, the solubility pattern varies depending on the solvent polarity [26]. Amino-PEG5-t-butyl ester shows excellent solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) [2]. This solubility is attributed to the ability of these solvents to interact with both the polar PEG chain and the less polar tert-butyl group [27]. The compound exhibits high solubility in alcohols like methanol and ethanol, which can form hydrogen bonds with the ether oxygens and amino group [28].
In contrast, Amino-PEG5-t-butyl ester shows poor solubility in non-polar solvents such as hexane and toluene [29]. The highly polar nature of the PEG chain and amino group makes the molecule incompatible with these non-polar environments [23]. This solubility pattern is consistent with the amphiphilic nature of the compound, where the hydrophilic components dominate the overall solubility behavior [30].
The partition coefficient between aqueous and organic phases generally favors the organic phase (partition coefficient > 1) in systems using moderately polar organic solvents . This property is useful for extraction procedures and purification methods involving liquid-liquid extraction [32]. The presence of the PEG chain, however, reduces the partition coefficient compared to similar compounds without the PEG spacer, reflecting the hydrophilic contribution of the polyethylene glycol portion [33].
The tert-butyl ester protection in Amino-PEG5-t-butyl ester exhibits distinct pH-dependent stability characteristics that are crucial for understanding its behavior in various chemical environments [34]. This pH dependence primarily affects the carboxyl protection, influencing the compound's stability and reactivity under different conditions [35].
Under strongly acidic conditions (pH 1-2), the tert-butyl ester undergoes rapid hydrolysis through an acid-catalyzed mechanism [36]. This process involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent loss of the tert-butyl group as a carbocation [37]. The half-life of the protection at this pH range is typically in the order of minutes, making it unsuitable for applications requiring stability in strongly acidic environments [38].
pH Range | Stability (Half-life) | Deprotection Rate | Mechanism |
---|---|---|---|
1-2 | Minutes | Very rapid | Acid-catalyzed hydrolysis (AAC1) |
3-4 | Hours | Rapid | Acid-catalyzed hydrolysis (AAC1) |
5-6 | Days to weeks | Slow | Minimal hydrolysis |
7 | Months | Very slow | Minimal hydrolysis |
8-9 | Months | Very slow | Minimal hydrolysis |
10-11 | Months | Very slow | Minimal hydrolysis |
12-14 | Variable (base-catalyzed hydrolysis possible) | Increases with pH | Base-catalyzed hydrolysis possible |
In mildly acidic conditions (pH 3-4), the deprotection rate slows significantly, with half-lives extending to hours [39]. This pH range is often utilized for controlled deprotection of the tert-butyl ester to generate the free carboxylic acid functionality when needed for subsequent reactions. The mechanism remains predominantly acid-catalyzed, following the AAC1 (acid-catalyzed acyl-oxygen cleavage, unimolecular) pathway.
At pH 5-6, the stability of the tert-butyl ester protection increases substantially, with half-lives extending to days or weeks. This improved stability makes the compound suitable for applications in slightly acidic environments, such as certain biological buffers or mildly acidic reaction conditions [40]. The hydrolysis rate at this pH is slow enough to allow for extended storage and handling without significant degradation [41].
Under neutral conditions (pH 7), the tert-butyl ester exhibits excellent stability with half-lives extending to months [42]. This stability is attributed to the absence of sufficient proton concentration to catalyze the hydrolysis reaction and the steric hindrance provided by the bulky tert-butyl group, which shields the ester from nucleophilic attack [43]. The compound maintains its integrity in physiological buffers (pH 7.4), making it suitable for biological applications requiring prolonged stability [44].
In basic conditions (pH 8-11), the tert-butyl ester protection generally remains stable, with minimal hydrolysis observed [45]. Unlike other ester groups that are susceptible to base-catalyzed hydrolysis, the steric bulk of the tert-butyl group significantly impedes the approach of hydroxide ions to the carbonyl carbon [46]. This resistance to base-catalyzed hydrolysis is a distinctive feature of tert-butyl esters compared to methyl or ethyl esters [47].
The synthesis of monodisperse Amino-PEG5-t-butyl ester relies on precise stepwise chain elongation methods that ensure uniform polyethylene glycol chain length [1] [2]. Multiple approaches have been developed to achieve controlled chain growth, each offering distinct advantages in terms of efficiency, scalability, and product purity.
The most widely employed methodology utilizes acid-labile protecting groups, particularly the dimethoxytrityl (DMTr) group [1] [3]. This approach involves a three-step cycle consisting of deprotection under acidic conditions, deprotonation with strong bases, and subsequent Williamson ether formation coupling reactions [1] [2]. The DMTr protecting group provides excellent stability under basic coupling conditions while allowing selective removal using mild acids such as trichloroacetic acid [3]. This methodology typically achieves yields ranging from 70-90% per cycle, though it requires two separate reaction vessels and intermediate purification steps [1].
Recent advances have introduced base-labile protecting groups, notably the phenethyl group, which enables a more streamlined one-pot synthesis approach [1] [2] [4]. This methodology eliminates the deprotonation step entirely, as the phenethyl group can be removed under basic conditions that simultaneously facilitate the subsequent coupling reaction [1]. The base-labile approach demonstrates superior efficiency with yields of 75-95% per cycle while reducing the synthesis from three steps in two pots to two steps in one pot [1] [2]. This innovation significantly reduces reaction time, solvent consumption, and overall synthesis cost.
Both unidirectional and bidirectional iterative coupling methods have been successfully applied to Amino-PEG5-t-butyl ester synthesis [1]. Bidirectional approaches offer particular advantages as they utilize identical monomers in each elongation cycle, simplifying the synthetic protocol [1]. The tetraethylene glycol (PEG4) monomer serves as the fundamental building block, with terminal modifications allowing for controlled chain extension [3]. Advanced methodologies incorporate chain doubling and chain tripling strategies for the synthesis of longer PEG derivatives while maintaining monodispersity [1].
The successful synthesis of Amino-PEG5-t-butyl ester requires careful orchestration of protecting group chemistry to ensure selective modification without compromising the integrity of sensitive functional groups [5] [6].
The tert-butyl ester protecting group represents the cornerstone of carboxyl protection in Amino-PEG5-t-butyl ester synthesis [5] [7]. This protecting group can be efficiently installed using tert-butyl fluorocarbonate (Boc-F) in the presence of triethylamine and 4-dimethylaminopyridine, achieving yields exceeding 90% under mild conditions [5]. The mechanism proceeds through a mixed carboxylic-carbonic anhydride intermediate, enabling high selectivity and efficiency [5]. Alternative installation methods include reaction with tert-butanol in the presence of dicyclohexylcarbodiimide or direct treatment with di-tert-butyl dicarbonate [5] [6].
Deprotection of tert-butyl esters can be accomplished using trifluoroacetic acid at room temperature or elevated temperatures, providing excellent selectivity [6] [7]. The mechanism involves acid-catalyzed cleavage to generate tert-butyl cations, which subsequently eliminate to form isobutylene [6]. Alternative deprotection methods include treatment with hydrogen chloride in dioxane or nitric acid in dichloromethane, offering orthogonality with other protecting groups [7].
Multiple protecting group strategies have been developed for amino functionality in polyethylene glycol derivatives [8] [9]. The tert-butyloxycarbonyl (Boc) protecting group provides excellent stability under basic conditions while allowing facile removal under acidic conditions [8] [9]. Installation typically involves treatment with di-tert-butyl dicarbonate in the presence of a base such as triethylamine, achieving quantitative conversion under mild conditions [8].
The benzyloxycarbonyl (Cbz) protecting group offers orthogonal deprotection through catalytic hydrogenolysis using palladium on carbon [8] [9]. This methodology provides excellent selectivity and can be performed under neutral conditions, making it compatible with acid-sensitive functionalities [8]. The fluorenylmethyloxycarbonyl (Fmoc) protecting group enables base-catalyzed deprotection using piperidine or diazabicycloundecene, providing a third dimension of orthogonality [8] [9].
Recent developments have introduced novel protecting groups specifically designed for amino acid and PEG chemistry [10] [11]. The dimethyl-1,3-dithian-2-yl-methyl (dM-Dim) protecting group for carboxylic acids enables deprotection under oxidative conditions using sodium periodate, providing orthogonality with traditional acid and base-labile groups [10]. This methodology demonstrates excellent selectivity and can be performed under nearly neutral conditions [10].
Sterically hindered protecting groups such as the 5-chloro-8-nitro-1-naphthoyl group have been developed for selective amino protection [11]. These groups exploit steric strain relief during deprotection, enabling removal under unusually mild reductive conditions [11]. Such innovations expand the toolkit available for complex synthetic sequences requiring multiple orthogonal protecting groups.
The choice between solid-phase and solution-phase synthesis methodologies significantly impacts the efficiency, scalability, and cost-effectiveness of Amino-PEG5-t-butyl ester production [3] [12].
Solid-phase synthesis employs polymer-supported chemistry to enable simplified purification through washing procedures rather than chromatographic separations [3] [13]. The Wang resin, containing 4-benzyloxy benzyl alcohol functionalities, serves as an effective solid support for PEG synthesis [3]. This approach achieves yields of 85-95% per cycle with excellent monodispersity control [3]. The methodology eliminates the need for intermediate purifications, as excess reagents and byproducts are removed by simple washing with organic solvents [3].
The solid-phase approach demonstrates superior automation potential, with custom-modified synthesizers enabling precise control of reaction conditions and reagent delivery [3] [14]. Temperature control, reaction timing, and washing cycles can be standardized to achieve reproducible results across multiple synthesis runs [3]. The methodology also suppresses undesired side reactions such as anionic PEG depolymerization through controlled reaction conditions and reduced reaction temperatures [3].
Solution-phase synthesis offers significant advantages in terms of scalability and cost-effectiveness for large-scale production [12]. The methodology enables real-time reaction monitoring using nuclear magnetic resonance spectroscopy and thin-layer chromatography, providing immediate feedback on reaction progress and completion [15]. This approach utilizes standard laboratory glassware and conventional synthetic techniques, reducing equipment costs and technical barriers [12].
The solution-phase methodology demonstrates superior scalability, with production capabilities limited only by reactor size rather than resin capacity [12]. Yields typically range from 70-85% per cycle, though careful optimization of reaction conditions can achieve higher conversions [12]. The approach enables more straightforward purification of intermediate products, facilitating quality control and structural characterization at each synthetic step.
Economic analysis reveals significant differences between the two approaches in terms of material costs and operational efficiency [3] [12]. Solid-phase synthesis requires specialized resins and automated equipment, resulting in higher initial capital investment but reduced labor costs for routine production [3]. The methodology also generates larger volumes of organic waste due to extensive washing procedures [3].
Solution-phase synthesis demonstrates lower material costs per gram of product, particularly for large-scale production where chromatographic purification can be optimized or eliminated through crystallization techniques [12]. The approach offers greater flexibility for process optimization and troubleshooting, as reaction conditions can be easily modified and monitored [12]. However, solution-phase synthesis typically requires more skilled personnel for execution and quality control [12].
Comprehensive analytical characterization is essential for ensuring the monodispersity and structural integrity of Amino-PEG5-t-butyl ester products [16] [17].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF MS) represents the gold standard for monodispersity assessment of PEG derivatives [17] [18] [19]. This technique provides absolute molecular weight determination with precision of ±0.1 daltons, enabling detection of minor impurities and structural variants [17]. Sample preparation protocols utilizing α-cyano-4-hydroxycinnamic acid matrix and sodium trifluoroacetate cationizing agent achieve optimal ionization efficiency for PEG compounds [17].
The MALDI-TOF methodology enables direct visualization of molecular weight distributions, with monodisperse samples exhibiting single mass series separated by 44 dalton intervals corresponding to ethylene oxide repeat units [17] [18]. Advanced data processing techniques allow automated peak assignment and calculation of polydispersity indices [18]. The technique demonstrates excellent sensitivity, requiring only picomolar quantities of sample for comprehensive analysis [17].
Electrospray ionization mass spectrometry (ESI-MS) provides complementary information with superior mass accuracy (±0.01 daltons) for lower molecular weight PEG derivatives [19]. This technique enables detailed structural characterization including end group analysis and detection of minor structural variants [19]. The methodology demonstrates particular utility for real-time reaction monitoring and quality control during synthesis [19].
Size exclusion chromatography provides essential information regarding hydrodynamic size distribution and aggregation behavior [20] [21]. The technique enables separation of PEGylated products from unreacted starting materials and provides quantitative assessment of size homogeneity [20]. Advanced detection methods including charged aerosol detection enhance sensitivity for PEG analysis in volatile mobile phases [22].
High-performance liquid chromatography with ultraviolet detection at wavelengths below 200 nanometers enables direct quantification of PEG content, though sensitivity remains limited compared to mass spectrometric methods [23]. Reverse-phase chromatography can be employed for separation of PEG derivatives with different terminal functionalities, providing orthogonal confirmation of structural homogeneity [22].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization, enabling verification of chain length, end group identity, and chemical purity [17] [19]. Proton NMR analysis reveals characteristic signals for PEG backbone protons at 3.5-3.7 parts per million and tert-butyl ester protons at 1.4 parts per million . Integration ratios enable precise determination of chain length and end group functionality [25].
Thermogravimetric analysis offers valuable information regarding thermal stability and grafting density when applied to PEG-functionalized materials [26] [27]. The technique enables quantitative determination of organic content and provides insight into thermal decomposition pathways [26]. Dynamic light scattering measurements complement these analyses by providing hydrodynamic radius measurements and detection of aggregation phenomena [20] [27].
Recent developments in analytical methodology have introduced novel approaches for comprehensive PEG characterization [16] [28]. Two-dimensional liquid chromatography coupling size exclusion and reverse-phase separations enables enhanced resolution of complex PEG mixtures [22]. Advanced mass spectrometric techniques including ion mobility spectrometry provide additional separation dimensions for complex samples [18].